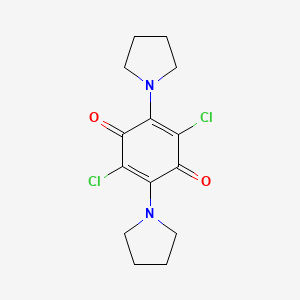![molecular formula C21H19N5S B11510309 3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11510309.png)
3-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is a complex organic compound that features a unique combination of triazinoindole and dihydroisoquinoline structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane and methanol, and may require catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the process and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE can undergo a variety of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties, particularly as an iron chelator that can inhibit cancer cell proliferation by depleting intracellular iron levels
Mécanisme D'action
The mechanism of action of 3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE involves its interaction with molecular targets such as iron ions. By binding to ferrous ions, the compound can disrupt cellular processes that depend on iron, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferoxamine: A hexadentate iron chelator used to treat iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities
Uniqueness
3,3-DIMETHYL-1-({5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}METHYL)-3,4-DIHYDROISOQUINOLINE is unique due to its combined triazinoindole and dihydroisoquinoline structures, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other iron chelators and indole derivatives .
Propriétés
Formule moléculaire |
C21H19N5S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
3-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C21H19N5S/c1-21(2)11-13-7-3-4-8-14(13)17(24-21)12-27-20-23-19-18(25-26-20)15-9-5-6-10-16(15)22-19/h3-10H,11-12H2,1-2H3,(H,22,23,26) |
Clé InChI |
IPZLWMCLGBNNOP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Tert-butyl)phenyl]-3-[(4-bromophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B11510236.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11510250.png)
![(2Z)-2-[(2E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-5-one](/img/structure/B11510254.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11510259.png)
![2-ethoxy-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11510267.png)
![methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11510270.png)
![N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]propanamide](/img/structure/B11510283.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11510287.png)
![N-{4-[Chloro(difluoro)methoxy]phenyl}-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide](/img/structure/B11510297.png)

![(3-Methoxy-phenyl)-[1-(1-p-tolyl-1H-tetrazol-5-yl)-cyclopentyl]-amine](/img/structure/B11510318.png)

![3-(Furan-2-yl)-[1,2,4]triazolo[4,3-f]phenanthridine](/img/structure/B11510327.png)
